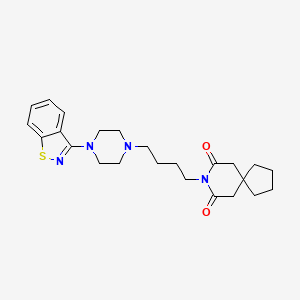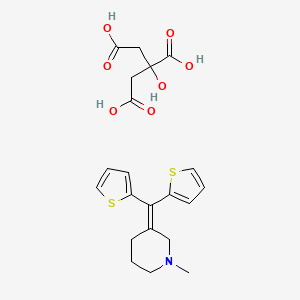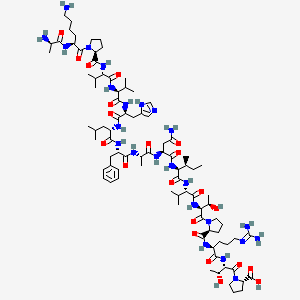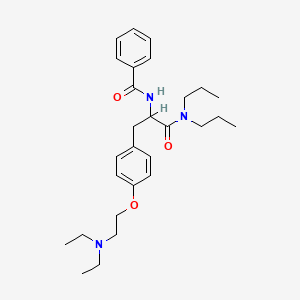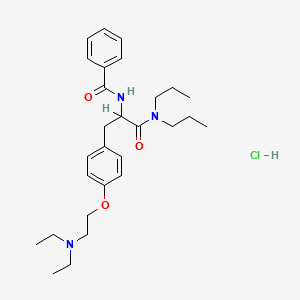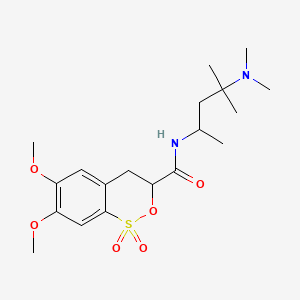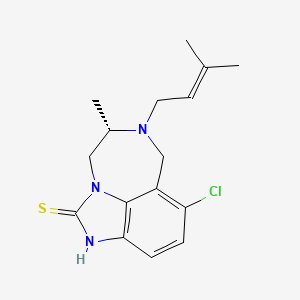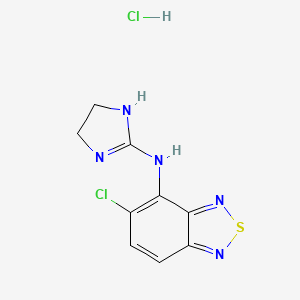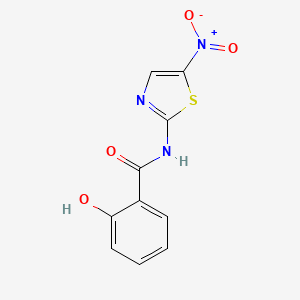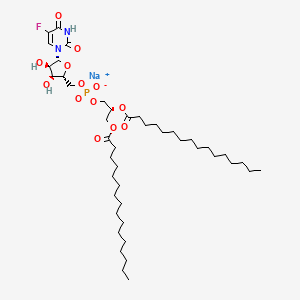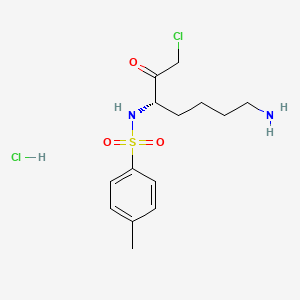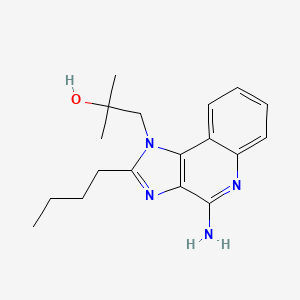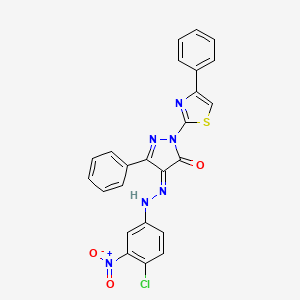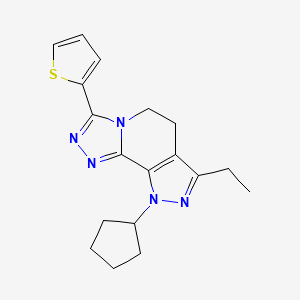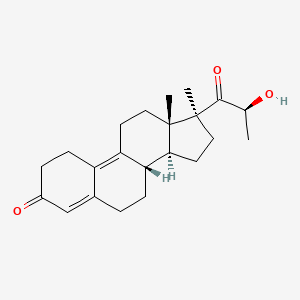
Trimegestone
Overview
Description
Mechanism of Action
Target of Action
Trimegestone is a progestin medication . It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . This means that it binds to and activates the progesterone receptor in the body.
Mode of Action
As a progestin, this compound mimics the action of the natural hormone progesterone . It binds to the progesterone receptor, leading to a series of cellular changes.
Biochemical Pathways
This compound has been found to modulate the expression of matrix metalloproteinases (MMPs) in endometrial stromal cells . MMPs are crucial in the initiation of menstruation, where their protein levels are reciprocally modulated by the actions of the gonadal steroid hormones, estradiol (E2), and progesterone (P4), with P4 being considered the principal suppressor of endometrial MMP expression .
Pharmacokinetics
This compound has a high oral bioavailability of about 100% . Following a single oral dose, peak serum concentrations occur within 0.5 hours . The elimination half-life of this compound is between 12 and 20 hours, with an average of about 13.8 to 15.6 hours . It is mainly metabolized via hydroxylation .
Result of Action
The molecular and cellular effects of this compound’s action involve the suppression of MMP-1 and MMP-3 transcript levels, which was enhanced in the presence of E2 and attenuated in the presence of RU486 . This compound significantly inhibited the presence of MMP-9+ cells . These data suggest that this compound acts in a similar manner to P4, but causes subtle differences in expression patterns of MMPs .
Action Environment
Biochemical Analysis
Biochemical Properties
Trimegestone interacts with various biomolecules, including matrix metalloproteinases (MMPs). It modulates the expression of MMPs in endometrial stromal cells . The suppressive effect of this compound on MMP-1 and MMP-3 transcript levels is enhanced in the presence of estradiol .
Cellular Effects
This compound has significant effects on endometrial stromal cells. It suppresses the expression of MMP-1 and MMP-3 transcripts and secreted protein, influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic and antimineralocorticoid activity and no other important hormonal activity .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function change over time. For instance, it differentially modulates the expression of MMPs in endometrial stromal cells .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors. It undergoes mainly hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimegestone is synthesized through a series of chemical reactions starting from a steroidal precursor. The synthesis involves multiple steps, including hydroxylation and methylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts used, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent production of high-quality this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Trimegestone undergoes various chemical reactions, including hydroxylation, which is a key metabolic pathway . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes or chemical catalysts under controlled conditions.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which retain significant progestogenic activity .
Scientific Research Applications
Trimegestone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Utilized in the development of pharmaceutical formulations and hormone therapy products.
Comparison with Similar Compounds
Promegestone: Another synthetic progestogen with similar properties.
Norethisterone: A widely used progestin in hormone therapy.
Medroxyprogesterone acetate: Commonly used in contraceptives and hormone therapy.
Uniqueness of Trimegestone: this compound is unique due to its high selectivity and affinity for the progesterone receptor, which results in potent progestogenic effects with minimal side effects . Its distinct chemical structure also contributes to its unique pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-MTZCLOFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317995 | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74513-62-5 | |
| Record name | Trimegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimegestone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


